4-Isocyanato tempo
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isocyanato TEMPO can be synthesized from 4-amino TEMPO. The process involves the reaction of 4-amino TEMPO with phosgene or triphosgene to form this compound. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent the decomposition of the isocyanate group .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as laboratory preparation but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanato TEMPO undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form urea derivatives.
Addition Reactions: It can add to nucleophiles such as alcohols and thiols to form carbamate and thiocarbamate derivatives.
Common Reagents and Conditions:
Amines: React with this compound to form urea derivatives.
Alcohols and Thiols: React to form carbamate and thiocarbamate derivatives.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are commonly used.
Major Products:
Urea Derivatives: Formed from the reaction with amines.
Carbamate and Thiocarbamate Derivatives: Formed from the reaction with alcohols and thiols.
Scientific Research Applications
4-Isocyanato TEMPO is extensively used in scientific research, including:
Mechanism of Action
4-Isocyanato TEMPO exerts its effects through its stable nitroxide radical. The nitroxide radical can interact with various molecular targets, including nucleic acids and proteins, leading to changes in their structure and dynamics. The compound’s ability to undergo spin-labeling allows for the detailed study of molecular interactions and conformational changes using EPR spectroscopy .
Comparison with Similar Compounds
4-Oxo TEMPO (Tempone): A stable water-soluble nitroxide radical used as a contrast agent in electron spin resonance spectroscopy and magnetic resonance imaging.
4-Amino TEMPO: A precursor to 4-isocyanato TEMPO, used in the synthesis of various nitroxide derivatives.
Uniqueness: this compound is unique due to its isocyanate functional group, which allows it to react with a wide range of nucleophiles to form stable derivatives. This property makes it highly versatile for use in spin-labeling and the study of molecular interactions .
Properties
Molecular Formula |
C10H17N2O2 |
---|---|
Molecular Weight |
197.25 g/mol |
InChI |
InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3 |
InChI Key |
AFKJGEYABDPEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)N=C=O)C |
Origin of Product |
United States |
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